molecular formula C19H18ClN3O2 B7714340 2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbenzamide

2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbenzamide

Cat. No. B7714340
M. Wt: 355.8 g/mol
InChI Key: DXUQWBAKTULEQV-UHFFFAOYSA-N
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Description

2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbenzamide, also known as CLPIB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biotechnology.

Mechanism of Action

The mechanism of action of 2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbenzamide is not fully understood, but it is believed to involve the inhibition of protein synthesis and the induction of apoptosis in cancer cells. 2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbenzamide has also been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many cancer cells.
Biochemical and physiological effects:
2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbenzamide has been found to have a low toxicity profile and does not exhibit significant side effects in animal studies. It has been shown to selectively target cancer cells while sparing normal cells, making it a promising candidate for cancer therapy. 2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbenzamide has also been found to exhibit anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of other diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbenzamide is its low toxicity profile, which makes it a safe compound to use in laboratory experiments. However, its low solubility in water may limit its use in certain applications. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of 2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbenzamide.

Future Directions

There are several future directions for research on 2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbenzamide. One area of interest is the development of new anticancer drugs based on 2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbenzamide. Further studies are also needed to understand the mechanism of action of 2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbenzamide and its potential applications in the treatment of other diseases. Additionally, the development of more efficient synthesis methods for 2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbenzamide may facilitate its use in laboratory experiments.

Synthesis Methods

The synthesis of 2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbenzamide involves the reaction of 4-chlorobenzoyl chloride with isobutylamine to produce N-isobutyl-4-chlorobenzamide. This intermediate compound is then reacted with potassium hydroxide and 3-nitropropionic acid to produce the final product, 2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbenzamide.

Scientific Research Applications

2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbenzamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antitumor activity by inducing apoptosis in various cancer cell lines, including breast, prostate, and lung cancer. 2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbenzamide has also been shown to inhibit the growth of drug-resistant cancer cells, making it a promising candidate for the development of new anticancer drugs.

properties

IUPAC Name

2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2/c1-12(2)11-21-18(24)15-5-3-4-6-16(15)19-22-17(23-25-19)13-7-9-14(20)10-8-13/h3-10,12H,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXUQWBAKTULEQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)benzamide

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